molecular formula C21H26N2O3 B14231450 Benzyl (7-anilino-7-oxoheptyl)carbamate CAS No. 824970-10-7

Benzyl (7-anilino-7-oxoheptyl)carbamate

Cat. No.: B14231450
CAS No.: 824970-10-7
M. Wt: 354.4 g/mol
InChI Key: MMTCKKZNOALSKG-UHFFFAOYSA-N
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Description

Benzyl (7-anilino-7-oxoheptyl)carbamate is a synthetic organic compound belonging to the carbamate family. Carbamates are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile chemical properties. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, an anilino group, and a heptyl chain with a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (7-anilino-7-oxoheptyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with 7-anilino-7-oxoheptanoic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of catalytic systems, such as palladium-catalyzed coupling reactions, can further streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (7-anilino-7-oxoheptyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or anilino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of benzyl (7-anilino-7-hydroxyheptyl)carbamate.

    Substitution: Formation of various substituted benzyl or anilino derivatives.

Scientific Research Applications

Benzyl (7-anilino-7-oxoheptyl)carbamate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (7-anilino-7-oxoheptyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (7-oxoheptyl)carbamate
  • Benzyl (2-oxopropyl)carbamate
  • Carboxybenzyl (CBz) carbamate

Uniqueness

Benzyl (7-anilino-7-oxoheptyl)carbamate is unique due to its specific structural features, such as the presence of both an anilino group and a heptyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

824970-10-7

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl N-(7-anilino-7-oxoheptyl)carbamate

InChI

InChI=1S/C21H26N2O3/c24-20(23-19-13-7-4-8-14-19)15-9-1-2-10-16-22-21(25)26-17-18-11-5-3-6-12-18/h3-8,11-14H,1-2,9-10,15-17H2,(H,22,25)(H,23,24)

InChI Key

MMTCKKZNOALSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCC(=O)NC2=CC=CC=C2

Origin of Product

United States

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